

Application Notes and Protocols for Amphetamine Sulfate Administration in Rodent Models

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Compound of Interest

Compound Name: **Amphetamine sulfate**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the administration of **amphetamine sulfate** to rodent models for various research applications. The following sections detail dosing guidelines, specific experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Dosing Guidelines

The optimal dose of **amphetamine sulfate** can vary based on the rodent species, strain, sex, age, and the specific behavioral paradigm. The following tables summarize typical dosage ranges for common experiments. It is recommended to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

Table 1: **Amphetamine Sulfate** Dosages for Locomotor Activity Studies

Rodent Model	Route of Administration	Acute Dose Range (mg/kg)	Chronic Dose Range (mg/kg)	Notes
Rat	Intraperitoneal (i.p.)	0.5 - 5.0[1][2][3] [4]	1.0 - 10.0 (escalating doses)[5]	Lower doses typically induce hyperlocomotion, while higher doses can lead to stereotyped behaviors.[1]
Mouse	Intraperitoneal (i.p.)	1.0 - 10.0[1]	1.0 - 5.0 (repeated daily) [1]	Mice may require slightly higher doses than rats to elicit similar behavioral effects.[1]
Rat	Subcutaneous (s.c.)	0.5 - 5.0[1]	1.0 - 6.0 (escalating doses, twice daily)[5]	Provides a slower absorption rate compared to i.p. injection.[1]
Rat	Oral (p.o.)	0.5 - 2.0	Not widely reported	Produces significant increases in locomotor activity.[4]

Table 2: **Amphetamine Sulfate** Dosages for Conditioned Place Preference (CPP) Studies

Rodent Model	Route of Administration	Conditioning Dose Range (mg/kg)	Number of Conditioning Sessions	Notes
Rat	Intraperitoneal (i.p.)	0.5 - 5.0	2 - 4	Fewer conditioning sessions are needed for drugs with potent rewarding properties like amphetamine. [6]
Mouse	Intraperitoneal (i.p.)	0.1 - 3.0 [7]	2 - 4	Adolescent mice may show a stronger preference at lower doses. [7]

Table 3: **Amphetamine Sulfate** Dosages for Self-Administration Studies

Rodent Model	Route of Administration	Unit Dose Range (mg/kg/infusion)	Reinforcement Schedule	Notes
Rat	Intravenous (i.v.)	0.01 - 0.1[8][9]	Fixed Ratio (FR1, FR5)[8] [10]	Autoshaping procedures can be used to facilitate the acquisition of self-administration.[8]
Mouse	Intravenous (i.v.)	0.05 - 0.2	Fixed Ratio (FR1)	Dose can be adjusted based on the research question, with lower doses often used to study motivation.

Experimental Protocols

Preparation of Amphetamine Sulfate Solution

Materials:

- **d-Amphetamine sulfate** powder
- Sterile 0.9% saline solution (vehicle)[1]
- Sterile vials
- Milligram scale
- Vortex mixer or sonicator
- Sterile filters (0.22 µm)

Procedure:

- Weighing: Accurately weigh the desired amount of **d-amphetamine sulfate** powder using a calibrated milligram scale.
- Dissolving: Add the powder to a sterile vial containing the appropriate volume of sterile 0.9% saline to achieve the desired concentration.
- Mixing: Vortex or sonicate the solution until the powder is completely dissolved and the solution is clear.[\[1\]](#)
- Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility, especially for intravenous or intraperitoneal injections.
- Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each experiment or at least weekly.

Locomotor Activity Test

Objective: To assess the stimulant effects of amphetamine on spontaneous motor activity.

Materials:

- Open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system
- Prepared **amphetamine sulfate** solution
- Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[\[1\]](#)
- 70% ethanol for cleaning

Procedure:

- Habituation: Place the rodent in the center of the open field arena and allow it to explore freely for 30-60 minutes to habituate to the novel environment. This minimizes the influence of novelty-induced hyperactivity on the drug's effects.

- Administration: After habituation, remove the animal from the arena and administer the predetermined dose of **amphetamine sulfate** or vehicle via the chosen route (e.g., i.p.).
- Testing: Immediately return the animal to the open field arena and record its locomotor activity for a specified duration (typically 60-120 minutes).
- Data Analysis: The tracking system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena. Compare the activity levels between the amphetamine-treated and vehicle-treated groups.
- Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of amphetamine.

Materials:

- CPP apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)[6]
- Prepared **amphetamine sulfate** solution
- Sterile syringes and needles
- 70% ethanol for cleaning

Procedure:

- Pre-Conditioning (Baseline Preference Test):
 - Place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for 15-30 minutes.
 - Record the time spent in each compartment to determine any initial preference. A biased design may be necessary if a significant preference for one compartment is observed.

- Conditioning Phase (typically 4-8 days):
 - On "drug" days, administer **amphetamine sulfate** and confine the animal to one of the main compartments (the "drug-paired" compartment) for 30-60 minutes.[6]
 - On "vehicle" days, administer the vehicle (saline) and confine the animal to the other main compartment (the "vehicle-paired" compartment) for the same duration.[6]
 - Alternate between drug and vehicle conditioning days. The order of administration and the drug-paired compartment should be counterbalanced across animals.
- Post-Conditioning (Preference Test):
 - On the test day, place the animal in the central compartment (drug-free state) and allow it to freely access all compartments for 15-30 minutes.
 - Record the time spent in each compartment.
- Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference, suggesting rewarding properties of the drug.[6]

Intravenous Self-Administration

Objective: To model the reinforcing effects of amphetamine and study drug-taking behavior.

Materials:

- Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump[8]
- Intravenous catheter surgically implanted in the jugular vein
- Prepared **amphetamine sulfate** solution for infusion
- Swivel and tether system to allow free movement

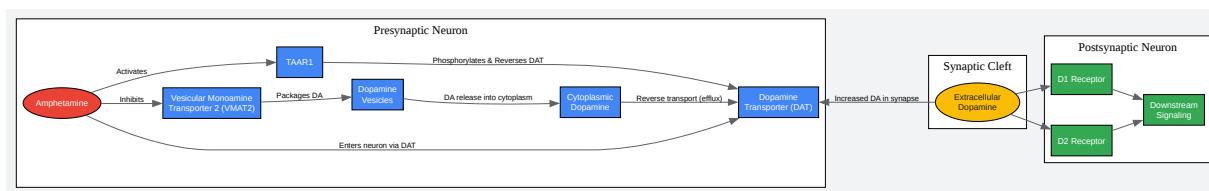
Procedure:

- Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rodent under anesthesia. Allow for a recovery period of at least 5-7 days.
- Acquisition/Training Phase:
 - Place the animal in the operant chamber.
 - Presses on the "active" lever result in the delivery of an intravenous infusion of **amphetamine sulfate**, often paired with a cue light or tone.[10]
 - Presses on the "inactive" lever have no consequences.
 - Training sessions are typically conducted daily for 1-2 hours.
 - An autoshaping procedure, where infusions are delivered non-contingently initially, can be used to facilitate learning.[8]
- Maintenance Phase: Once a stable pattern of responding is established, the reinforcement schedule can be altered (e.g., from a fixed ratio of 1 to a higher ratio like FR5) to assess motivation.[8][10]
- Extinction and Reinstatement:
 - Extinction: Replace the drug solution with saline. Active lever presses no longer result in drug infusion, leading to a decrease in responding.
 - Reinstatement: After extinction, relapse to drug-seeking behavior can be triggered by a priming injection of the drug, a drug-associated cue, or a stressor.
- Data Analysis: The primary measure is the number of active versus inactive lever presses, indicating the reinforcing efficacy of the drug. The rate of responding and patterns of intake are also analyzed.

Mandatory Visualizations

Signaling Pathways

Amphetamine exerts its effects primarily through the modulation of dopaminergic and noradrenergic signaling pathways.

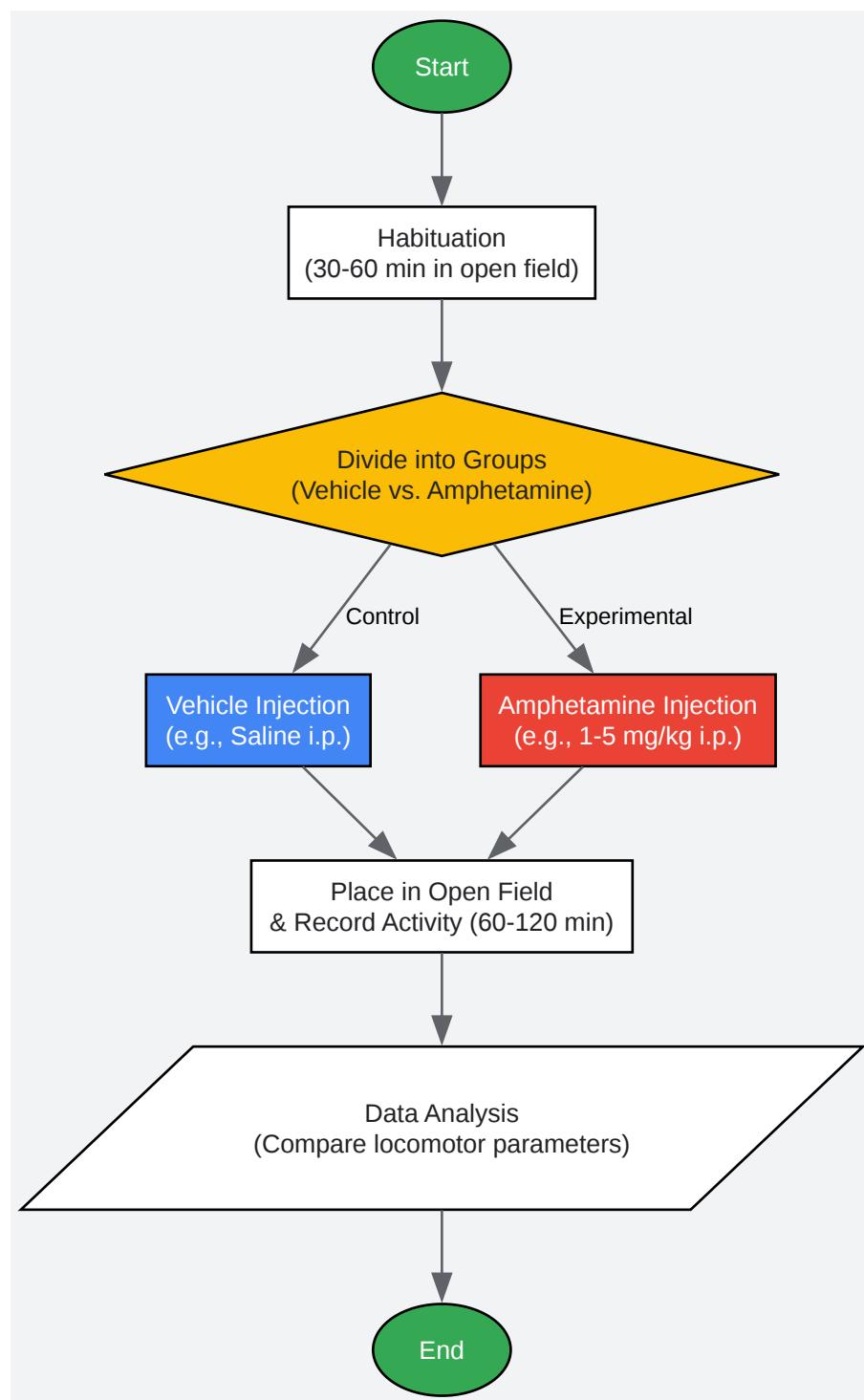


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Caption: Amphetamine's mechanism of action on the dopaminergic synapse.

Amphetamine increases extracellular dopamine by entering the presynaptic neuron via the dopamine transporter (DAT) and inhibiting the vesicular monoamine transporter 2 (VMAT2), which leads to an increase in cytoplasmic dopamine.[11] Amphetamine also activates the trace amine-associated receptor 1 (TAAR1), which promotes the reverse transport of dopamine through DAT into the synaptic cleft.[11][12] This surge in synaptic dopamine activates postsynaptic D1 and D2 receptors, leading to downstream signaling cascades. A similar mechanism applies to norepinephrine and its transporter (NET).[13][14]

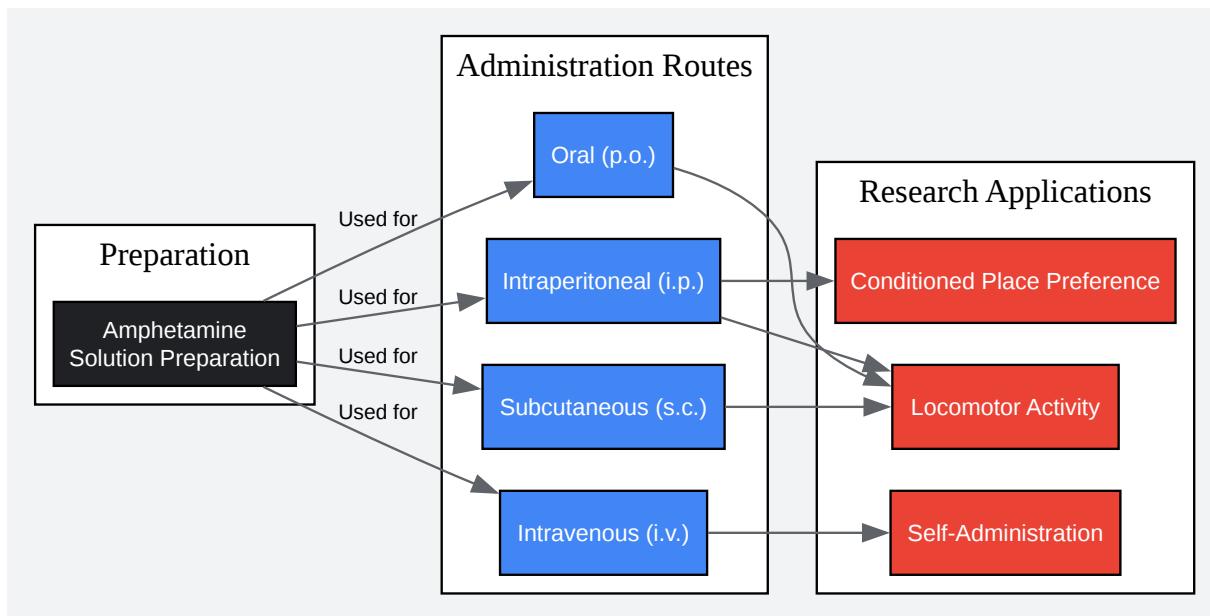
Experimental Workflow



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Caption: Workflow for a typical locomotor activity experiment.

Logical Relationships of Protocols



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Caption: Relationship between preparation, administration, and applications.

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